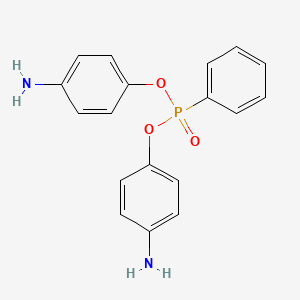
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is a chemical compound with the molecular formula C18H17N2O3P and a molecular weight of 340.31 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group bonded to phenyl and aminophenyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenyl-, bis(4-aminophenyl) ester typically involves the reaction of phenylphosphonic dichloride with 4-aminophenol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aminophenyl compounds .
Applications De Recherche Scientifique
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and as a flame retardant additive in various materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, phenyl-, bis(4-aminophenyl) ester involves its interaction with specific molecular targets. The aminophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phosphonic acid ester group can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Aminophenyl)phosphonic acid: This compound has a similar structure but lacks the ester group, making it less versatile in certain applications.
Phosphonic acid, P-phenyl-, bis(4-hydroxyphenyl) ester: This compound has hydroxyl groups instead of amino groups, which alters its reactivity and applications.
Uniqueness
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is unique due to its combination of phosphonic acid ester and aminophenyl groups, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
2420-91-9 |
|---|---|
Formule moléculaire |
C18H17N2O3P |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
4-[(4-aminophenoxy)-phenylphosphoryl]oxyaniline |
InChI |
InChI=1S/C18H17N2O3P/c19-14-6-10-16(11-7-14)22-24(21,18-4-2-1-3-5-18)23-17-12-8-15(20)9-13-17/h1-13H,19-20H2 |
Clé InChI |
QMMNVVISTDJDIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
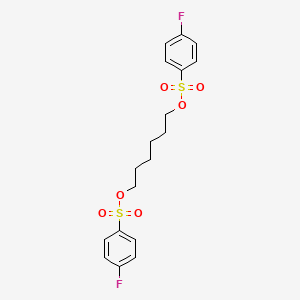
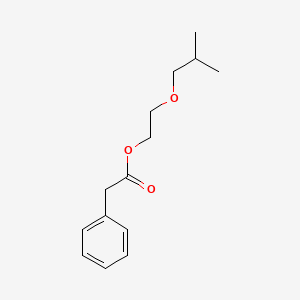


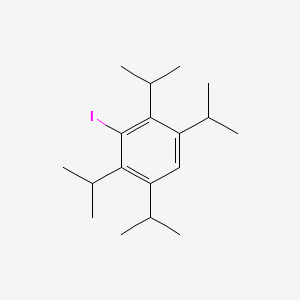
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
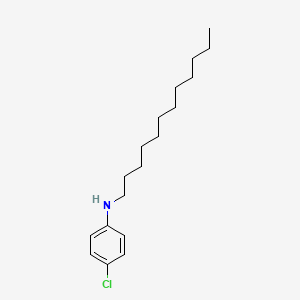
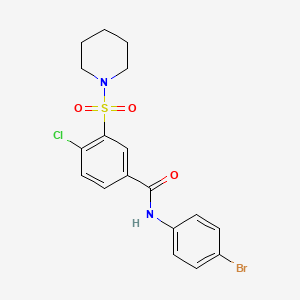

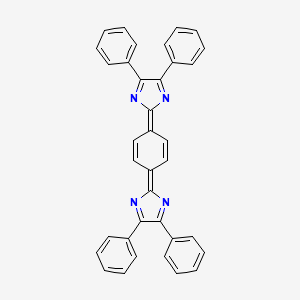
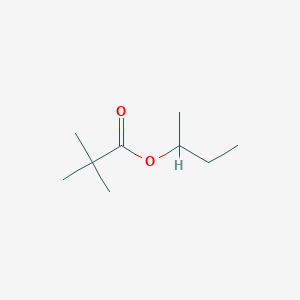
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
